1-Cyclopropyl-3-phenylpiperazine is a chemical compound with the molecular formula . It belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with both cyclopropyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. The compound is often studied for its potential biological activities and applications in drug development.
1-Cyclopropyl-3-phenylpiperazine can be sourced from various chemical suppliers, such as BenchChem, which lists it under catalog number 1283107-93-6. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its cyclic structure. The compound's classification also extends to its role as a potential pharmaceutical agent owing to its bioactive properties.
The synthesis of 1-Cyclopropyl-3-phenylpiperazine typically involves the reaction between cyclopropylamine and phenylpiperazine. This reaction is facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride, which help in forming the piperazine-2,5-dione structure. The reaction is generally performed under controlled conditions at elevated temperatures to ensure optimal yield and purity.
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance efficiency. Catalysts are often employed to improve reaction rates, while advanced purification techniques like recrystallization and chromatography are utilized to obtain high-purity products.
The molecular structure of 1-Cyclopropyl-3-phenylpiperazine features a piperazine ring with two substituents: a cyclopropyl group and a phenyl group. The three-membered cyclopropyl ring contributes to the compound's rigidity and unique reactivity profile.
The compound has the following structural data:
1-Cyclopropyl-3-phenylpiperazine undergoes various chemical reactions, including:
These reactions can be utilized for further functionalization of the compound, enabling the synthesis of more complex derivatives that may exhibit enhanced biological activity or different properties.
The mechanism of action for 1-Cyclopropyl-3-phenylpiperazine involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or bind to receptors, influencing various metabolic pathways. For instance, it has been suggested that this compound could inhibit certain enzymes involved in cellular metabolism, leading to altered cellular functions. The precise pathways and targets remain an area of active research.
1-Cyclopropyl-3-phenylpiperazine exhibits several notable physical properties:
The chemical properties include:
1-Cyclopropyl-3-phenylpiperazine has several scientific applications:
The piperazine ring—a six-membered heterocycle containing two nitrogen atoms—serves as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This moiety confers favorable pharmacokinetic and pharmacodynamic properties by enhancing aqueous solubility through hydrogen bonding capacity, improving bioavailability via conformational flexibility, and enabling precise modulation of receptor interactions. Approximately 15% of commercially available small-molecule drugs contain this pharmacophore, spanning therapeutic areas from CNS disorders to infectious diseases. The piperazine ring’s symmetric structure allows for diverse N-1 and N-4 substitutions, facilitating the optimization of steric, electronic, and lipophilic parameters critical for target engagement [2] [4].
Table 1: Therapeutic Applications of Piperazine-Containing Clinical Agents
Compound | Therapeutic Class | Primary Target | Key Structural Feature |
---|---|---|---|
Remimazolam | Sedative-hypnotic | GABAA | 4-Phenylpiperazine |
SB277011A | Antipsychotic (investigational) | Dopamine D3 | 4-(2-Cyanophenyl)piperazine |
Eplivanserin | Sleep disorder therapy | 5-HT2A | Arylpiperazine sulfonamide |
Fananserin | Antipsychotic (investigational) | 5-HT2A/D2 | Tetrahydropyridinylpiperazine |
Piperazine derivatives demonstrate remarkable target promiscuity, enabling selective engagement with diverse GPCRs, transporters, and enzymes. For instance, remimazolam’s ultra-short anesthetic action stems from esterase-mediated metabolism of its 4-phenylpiperazine core, illustrating how this scaffold facilitates controllable drug deactivation . Similarly, dopamine D3 receptor antagonists like SB277011A incorporate 4-arylpiperazines to achieve >100-fold selectivity over D2 receptors through optimized hydrophobic interactions within the orthosteric binding pocket [3] [4]. The scaffold’s capacity to adopt both chair and boat conformations further enables precise spatial orientation of pharmacophoric elements, a feature exploited in the development of bitopic ligands targeting allosteric sites [3].
The strategic incorporation of cyclopropyl and phenyl substituents on the piperazine ring creates stereoelectronic profiles that profoundly influence target selectivity and metabolic stability. Cyclopropyl—a high-energy three-carbon ring—imposes significant conformational restraint through its 60° C-C-C bond angles and eclipsed hydrogen alignments. This distortion:
Table 2: Physicochemical Impact of Cyclopropyl vs. Linear Alkyl Substitutents
Property | Cyclopropyl Derivative | n-Propyl Derivative | Structural Basis |
---|---|---|---|
LogP | 2.1 ± 0.3 | 2.8 ± 0.2 | Reduced solvent-accessible surface area |
TPSA (Ų) | 32.5 | 29.7 | Altered orbital hybridization |
N1 pKa | 7.9 | 8.6 | Inductive effects from strained ring |
Metabolic t½ | >120 min | 45 min | Steric hindrance of oxidative enzymes |
Concurrently, the phenyl group at N-4 provides a planar hydrophobic platform for π-stacking interactions with aromatic residues in target receptors. Molecular modeling of 5-HT2A antagonists reveals that 4-phenylpiperazines position the aryl ring 4.6–7.3 Å from the basic amine nitrogen, enabling simultaneous engagement with orthosteric and accessory binding pockets [2]. Fluorination of the phenyl ring—as observed in clinical candidates like EMD-281014—further optimizes this interaction by modulating electron density and enhancing blood-brain barrier penetration [2] [4]. The synergistic combination of cyclopropyl restraint and phenyl aromaticity creates a three-dimensional pharmacophore ideally suited for CNS targets, balancing lipophilicity (LogP 2–4), polar surface area (<75 Ų), and molecular weight (<450 Da) within ranges favorable for brain exposure [3] [4].
The targeted development of 1-cyclopropyl-3-phenylpiperazine emerged from systematic structure-activity relationship (SAR) studies exploring substitutions on both piperazine nitrogens. Early dopamine receptor ligands featured simple N-4-arylpiperazines, but suffered from off-target binding at α-adrenergic and histaminergic receptors. The incorporation of N-1 cyclopropyl constraints represented a strategic evolution to enhance selectivity:
The specific isomerism of 1-cyclopropyl-3-phenylpiperazine—with phenyl at N-3 rather than N-4—creates an asymmetric electronic distribution that differentiates it from classical 1,4-disubstituted analogs. This arrangement:
Table 3: Evolution of Piperazine-Based Dopamine D3 Ligands
Generation | Representative Compound | Ki D3 (nM) | D3/D2 Selectivity | Key Structural Innovation |
---|---|---|---|---|
First | BP 897 | 0.92 | 60-fold | 4-(2-Methoxyphenyl)piperazine |
Second | PG01037 | 0.38 | 120-fold | trans-Olefin spacer to aryl amide |
Third | PG622 | 0.91 | 250-fold | trans-Cyclopropylmethyl linker |
Chemical accessibility further propelled research interest, as 1-cyclopropyl-3-phenylpiperazine is synthesized in three steps from commercially available phenylpiperazine precursors. Key reactions include:
This synthetic route enables kilogram-scale production for preclinical studies, positioning 1-cyclopropyl-3-phenylpiperazine as a versatile intermediate for developing bitopic ligands targeting neuropsychiatric disorders. Current research focuses on coupling this scaffold to secondary pharmacophores via optimized linkers to achieve allosteric modulation of dopamine and serotonin receptors—an approach that may overcome limitations of orthosteric agents in treating substance use disorders and schizophrenia [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8